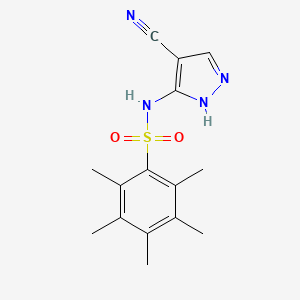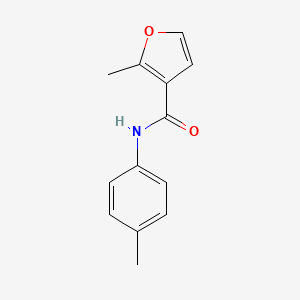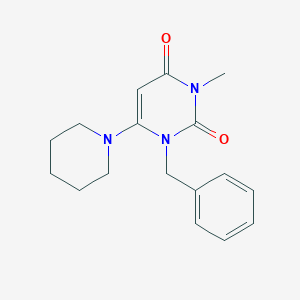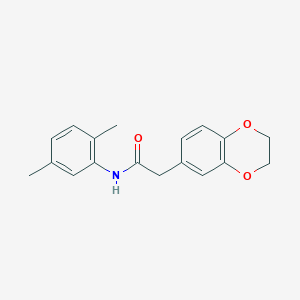
N-(4-cyano-1H-pyrazol-5-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-cyano-1H-pyrazol-5-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide, also known as CPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPB is a sulfonamide derivative that has been synthesized using different methods, and its mechanism of action and biochemical effects have been studied extensively.
Applications De Recherche Scientifique
N-(4-cyano-1H-pyrazol-5-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide has been studied extensively for its potential applications in various fields such as medicinal chemistry, biochemistry, and material science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and diabetes. In biochemistry, this compound has been used as a tool to study the role of sulfonamides in enzyme inhibition and protein binding. In material science, this compound has been explored as a potential building block for the synthesis of novel materials with unique properties.
Mécanisme D'action
N-(4-cyano-1H-pyrazol-5-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide acts as an inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of pH balance in the body. This compound binds to the active site of the enzyme and prevents the conversion of carbon dioxide to bicarbonate, leading to a decrease in the pH of the body fluids. This mechanism of action has been exploited in the development of this compound as a potential drug candidate for the treatment of diseases such as glaucoma and epilepsy.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the reduction of intraocular pressure, and the modulation of insulin secretion. This compound has also been found to exhibit anti-inflammatory and antioxidant properties, which may be useful in the treatment of diseases such as diabetes and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-cyano-1H-pyrazol-5-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide has several advantages for lab experiments, including its high solubility in organic solvents, its stability under different conditions, and its availability in pure form. However, this compound also has some limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Orientations Futures
There are several future directions for the research on N-(4-cyano-1H-pyrazol-5-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide, including the development of novel this compound derivatives with improved properties, the investigation of the mechanism of action of this compound in different biological systems, and the exploration of this compound as a potential building block for the synthesis of new materials with unique properties. Additionally, the potential applications of this compound in the treatment of diseases such as cancer, inflammation, and diabetes need to be further explored in preclinical and clinical studies.
Conclusion:
In conclusion, this compound is a sulfonamide derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and biochemical effects have been studied extensively. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on this compound, including the development of novel derivatives, investigation of its mechanism of action, and exploration of its potential applications in different fields.
Méthodes De Synthèse
N-(4-cyano-1H-pyrazol-5-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide can be synthesized using different methods, including the reaction of 4-cyano-1H-pyrazole-5-carboxylic acid with 2,3,4,5,6-pentamethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified using column chromatography to obtain pure this compound.
Propriétés
IUPAC Name |
N-(4-cyano-1H-pyrazol-5-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-8-9(2)11(4)14(12(5)10(8)3)22(20,21)19-15-13(6-16)7-17-18-15/h7H,1-5H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFBGUWNLUBNGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NC2=C(C=NN2)C#N)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-bromophenyl)sulfonylamino]-N-(4-methoxyphenyl)-4-pyrrolidin-1-ylbenzenesulfonamide](/img/structure/B7540320.png)

![[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl]methanone](/img/structure/B7540329.png)

![N-[(4-ethylphenyl)methyl]-2-(3-oxo-1,4-benzothiazin-4-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B7540346.png)


![N-[4-(2-methylbutan-2-yl)cyclohexyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B7540373.png)

![N-(2,5-dimethylpyrazol-3-yl)-2-[4-[(3-methylphenyl)methyl]piperazin-1-yl]acetamide](/img/structure/B7540380.png)
![(4-Oxo-3-phenoxychromen-7-yl) 3-phenyl-2-[(2-phenylacetyl)amino]propanoate](/img/structure/B7540381.png)
![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 2-(benzenesulfonamido)-4-methylsulfanylbutanoate](/img/structure/B7540395.png)
![Ethyl 4-[4-[[4-(carbamoylamino)phenyl]carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7540402.png)
![4-(benzimidazol-1-yl)-N-[4-(carbamoylamino)phenyl]benzamide](/img/structure/B7540407.png)